molecular formula C8H17NO2 B13452910 [4-(Methoxymethyl)piperidin-4-yl]methanol

[4-(Methoxymethyl)piperidin-4-yl]methanol

Cat. No.: B13452910
M. Wt: 159.23 g/mol
InChI Key: PKXYOOJRGUXESH-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The presence of a methoxymethyl group and a hydroxymethyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxymethyl Group: This can be achieved through the reaction of the piperidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Hydroxymethyl Group: This step involves the reduction of a suitable precursor, such as a piperidine carboxylic acid derivative, using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Methoxymethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxymethyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methoxymethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, this compound and its derivatives may have potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)piperidin-4-yl]methanol depends on its specific interactions with molecular targets. The methoxymethyl and hydroxymethyl groups may enhance its binding affinity to certain receptors or enzymes. The piperidine ring can interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the methoxymethyl and hydroxymethyl groups.

    4-Methylpiperidine: A derivative with a methyl group instead of the methoxymethyl group.

    4-Hydroxypiperidine: A derivative with a hydroxyl group instead of the hydroxymethyl group.

Uniqueness

[4-(Methoxymethyl)piperidin-4-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the piperidine ring

Biological Activity

[4-(Methoxymethyl)piperidin-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with various biological targets, cytotoxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and a hydroxymethyl group. This unique structure may influence its biological activity by modulating interactions with biological macromolecules.

1. Opioid Receptor Affinity

Research indicates that derivatives of piperidine, similar to this compound, often exhibit affinity for opioid receptors. For example, compounds in the 4-anilidopiperidine series show high selectivity for μ-opioid receptors while also interacting with δ- and κ-opioid receptors. The μ-opioid receptor binding affinity is critical for assessing the analgesic potential of such compounds .

2. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines. For instance, certain piperidone-based compounds demonstrated significant antiproliferative activity against colon cancer cells with IC50 values below 4 µM . This suggests that this compound may possess similar anticancer properties, warranting further investigation.

The biological activity of piperidine derivatives often involves apoptosis induction in cancer cells. Mechanistic studies indicate that these compounds can activate caspase pathways leading to programmed cell death . Understanding the specific pathways activated by this compound is essential for elucidating its therapeutic potential.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Fentanyl derivativesVarious9.45 ± 4.05μ-opioid receptor agonism
Piperidone analogsHCT116, HT29<1Apoptosis via caspase activation
Benzopyran derivativesMDA-MB-2315.2–22.2Induction of apoptosis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Studies on similar compounds suggest that modifications to the piperidine structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

[4-(methoxymethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C8H17NO2/c1-11-7-8(6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3

InChI Key

PKXYOOJRGUXESH-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)CO

Origin of Product

United States

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